molecular formula C24H39NO8 B12427247 (1S,2R,3R,4R,5R,6S,7S,8R,10R,13S,16S,17R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol

(1S,2R,3R,4R,5R,6S,7S,8R,10R,13S,16S,17R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol

Cat. No.: B12427247
M. Wt: 469.6 g/mol
InChI Key: BQTYHFZQSAKNQU-SBMJXBMWSA-N
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Description

The compound (1S,2R,3R,4R,5R,6S,7S,8R,10R,13S,16S,17R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol is a complex organic molecule characterized by its intricate hexacyclic structure. This compound is notable for its multiple stereocenters and the presence of various functional groups, including methoxy and hydroxyl groups. Such structural complexity often imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring precise control over reaction conditions to ensure the correct stereochemistry is achieved. Common synthetic routes may include:

    Formation of the core hexacyclic structure: This step often involves cyclization reactions, which can be facilitated by catalysts or specific reaction conditions such as temperature and pH.

    Introduction of functional groups: Methoxy and hydroxyl groups are introduced through reactions such as methylation and hydroxylation. Reagents like methyl iodide and sodium hydroxide may be used.

    Stereochemical control: Ensuring the correct configuration at each stereocenter is crucial. This may involve the use of chiral catalysts or specific reaction conditions that favor the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring consistency and purity. This may include:

    Optimization of reaction conditions: Industrial processes often require optimization to maximize yield and minimize waste.

    Purification techniques: Methods such as crystallization, distillation, or chromatography may be employed to purify the final product.

    Quality control: Rigorous testing to ensure the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the methoxy groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptor interactions: It may interact with cellular receptors, triggering signaling pathways that lead to biological effects.

    Pathway modulation: The compound may modulate specific biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical and biological properties. Its hexacyclic structure and the arrangement of methoxy and hydroxyl groups make it particularly interesting for research in various fields.

Properties

Molecular Formula

C24H39NO8

Molecular Weight

469.6 g/mol

IUPAC Name

(1S,2R,3R,4R,5R,6S,7S,8R,10R,13S,16S,17R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol

InChI

InChI=1S/C24H39NO8/c1-25-9-21(10-30-2)7-6-12(31-3)23-11-8-22(28)18(26)13(11)24(29,19(27)20(22)33-5)14(17(23)25)15(32-4)16(21)23/h11-20,26-29H,6-10H2,1-5H3/t11-,12+,13-,14?,15?,16-,17-,18-,19+,20+,21+,22-,23+,24-/m1/s1

InChI Key

BQTYHFZQSAKNQU-SBMJXBMWSA-N

Isomeric SMILES

CN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C(C([C@H]31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6O)([C@H]([C@@H]5O)OC)O)O)OC)OC)COC

Canonical SMILES

CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)COC

Origin of Product

United States

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